molecular formula C21H30N2O B11634029 5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11634029
M. Wt: 326.5 g/mol
InChI Key: XRJUSORHWNSNBQ-UHFFFAOYSA-N
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Description

5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: is a complex organic compound with a unique tricyclic structure. This compound is characterized by its diazatricyclo framework, which includes two nitrogen atoms and a ketone functional group. The presence of isopropyl and methylphenyl groups further adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Formation of the Diazatricyclo Core: This step often requires the use of a suitable diamine and a ketone precursor. The reaction conditions may include the use of a strong acid or base to facilitate cyclization.

    Introduction of Isopropyl and Methylphenyl Groups: These groups can be introduced through alkylation reactions using isopropyl halides and methylphenyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropyl and methylphenyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., NaH) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound’s diazatricyclo structure allows it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

5,7-Diisopropyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: can be compared with other similar compounds, such as:

    1,1-Diisopropyl-3-(2-methoxy-5-methylphenyl)urea: Similar in having isopropyl and methylphenyl groups but differs in the core structure.

    2-Oxa-6-azatricyclo[3.3.1.1~3,7~]decane: Shares the tricyclic framework but has different functional groups.

The uniqueness of This compound lies in its specific combination of functional groups and tricyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

2-(3-methylphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C21H30N2O/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)17-8-6-7-16(5)9-17/h6-9,14-15,18H,10-13H2,1-5H3

InChI Key

XRJUSORHWNSNBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C

Origin of Product

United States

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